(2,4-Difluorobenzyl)hydrazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

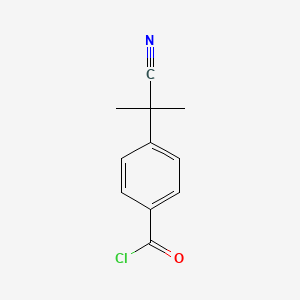

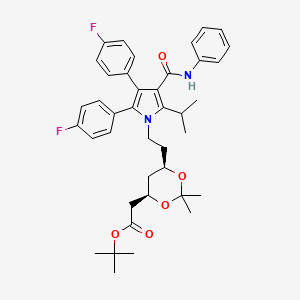

“(2,4-Difluorobenzyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 1446360-19-5 . It has a molecular weight of 194.61 and its IUPAC name is this compound . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8F2N2.ClH/c8-6-2-1-5 (4-11-10)7 (9)3-6;/h1-3,11H,4,10H2;1H . This code provides a standardized way to represent the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, hydrazine derivatives are known to undergo various reactions. For instance, hydrazones can be converted to the corresponding alkane by reaction with a base, usually KOH, and heat .Physical and Chemical Properties Analysis

“this compound” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . Its molecular weight is 194.61 .Aplicaciones Científicas De Investigación

Hydralazine Derivatives in Hypertension Treatment : Although not directly about (2,4-Difluorobenzyl)hydrazine hydrochloride, research on similar hydrazine derivatives like hydralazine highlights their use in treating essential hypertension. Hydralazine is known for its complex actions as a sympathetic blocking agent (Moser, Syner, Malitz, & Mattingly, 1953).

Neurochemical Effects of Hydrazine Derivatives : The impact of hydrazine derivatives on cerebral catecholamines has been studied. For instance, N-(DL-seryl)-N′-(2,3,4-trihydroxybenzyl)-hydrazine (HCl) is a strong inhibitor of aromatic amino-acid decarboxylase, affecting neurotransmitter levels in the brain (Bartholini, Burkard, Pletscher, & Bates, 1967).

Chemical Synthesis and Biological Activities : The synthesis of new hydrazine derivatives and their biological activities, such as anti-lipase and anti-urease activities, have been explored. These synthesized compounds have shown potential as inhibitors in various biological processes (Bekircan, Menteşe, Ülker, & Kucuk, 2014).

Antimicrobial Properties of Hydrazine Derivatives : Research has been conducted on the antimicrobial activity of various hydrazine derivatives. For instance, new substituted benzoxazole derivatives synthesized using hydrazine have been evaluated for their antibacterial properties (Alheety, 2019).

Corrosion Inhibition : Hydrazine derivatives have been studied for their potential in inhibiting corrosion of metals. A study on 2-(3,4,5-trimethoxybenzylidene) hydrazinecarbothioamide showed it acted as a corrosion inhibitor on mild steel surfaces (Kumari, Shetty, & Rao, 2017).

Propiedades

IUPAC Name |

(2,4-difluorophenyl)methylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2.ClH/c8-6-2-1-5(4-11-10)7(9)3-6;/h1-3,11H,4,10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPUGLGWIQTLON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CNN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pentadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7](/img/no-structure.png)

![benzyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate](/img/structure/B591447.png)

![N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591451.png)